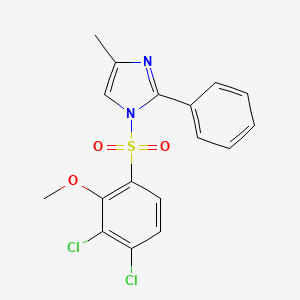
1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole, also known as SB 203580, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of p38 mitogen-activated protein kinase (MAPK). This enzyme is involved in the regulation of various cellular processes, including inflammation, cell differentiation, and apoptosis.
科学的研究の応用
1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 has been extensively used in scientific research as a tool to study the role of p38 MAPK in various cellular processes. It has been shown to inhibit the activity of this enzyme in a dose-dependent manner, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 has also been used to investigate the role of p38 MAPK in cell differentiation and apoptosis, as well as in the regulation of gene expression.
作用機序
1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 selectively inhibits the activity of p38 MAPK by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets of the enzyme, leading to a reduction in the production of pro-inflammatory cytokines and other cellular responses. 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 has been shown to have a high degree of selectivity for p38 MAPK, with little or no effect on other related enzymes such as JNK and ERK.
Biochemical and Physiological Effects:
1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 has been shown to have a number of biochemical and physiological effects in various cellular systems. It has been shown to reduce the production of pro-inflammatory cytokines in response to various stimuli, including lipopolysaccharide and interleukin-1β. 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 has also been shown to inhibit the differentiation of various cell types, including osteoblasts and adipocytes. In addition, it has been shown to induce apoptosis in certain cancer cell lines.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 is its high degree of selectivity for p38 MAPK, which allows for the specific investigation of the role of this enzyme in various cellular processes. However, one limitation of using 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 in lab experiments is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time. In addition, the use of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 can be complicated by its potential off-target effects on other related enzymes.
将来の方向性
There are a number of potential future directions for the use of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 in scientific research. One area of interest is the investigation of the role of p38 MAPK in various disease states, including inflammatory disorders and cancer. In addition, there is potential for the development of new therapeutic agents based on the selective inhibition of p38 MAPK. Finally, there is ongoing research into the development of more potent and selective inhibitors of this enzyme, which may lead to new insights into its role in cellular processes.
合成法
1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-chloro-5-methoxybenzenesulfonamide with 4-methyl-2-phenyl-1H-imidazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1,3-dimethyl-2-imidazolidinone to yield 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole 203580 in high purity.
特性
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-10-21(17(20-11)12-6-4-3-5-7-12)25(22,23)14-9-8-13(18)15(19)16(14)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNYJSMXRVBYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
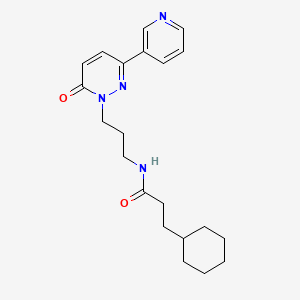
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
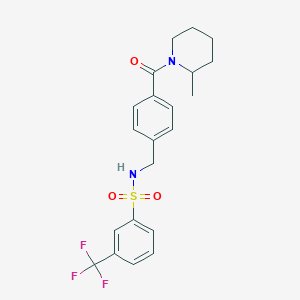
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)

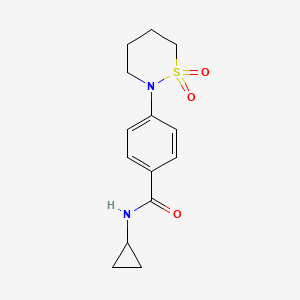
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
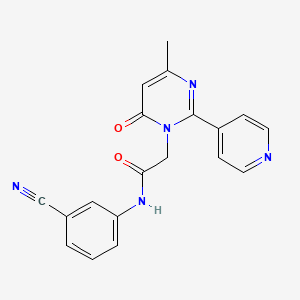
![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)
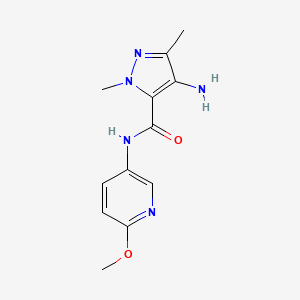
![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)
